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Introduction

Envudeucitinib (formerly known as ESK-001) is a highly selective, oral, allosteric inhibitor of
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] The JAK-STAT
signaling pathway is a critical cascade for a variety of cytokines and growth factors involved in
immunity and inflammation.[4] TYK2 is essential for the signaling of key pro-inflammatory
cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type | Interferons (IFN).[1]
[4][5] Dysregulation of these pathways is implicated in the pathogenesis of numerous
autoimmune and inflammatory diseases.[6][7] Envudeucitinib's mechanism of action involves
binding to the regulatory JH2 domain of TYK2, which distinguishes it from many other JAK
inhibitors that target the active JH1 domain.[2][5] This allosteric inhibition prevents the
phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription
(STAT) proteins.[2]

Flow cytometry is a powerful tool for quantifying the phosphorylation status of intracellular
proteins like STATs at a single-cell level. This application note provides a protocol for assessing
the inhibitory activity of Envudeucitinib on cytokine-induced STAT phosphorylation in
peripheral blood mononuclear cells (PBMCs) using flow cytometry.

Principle
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This assay measures the ability of Envudeucitinib to inhibit the cytokine-induced
phosphorylation of specific STAT proteins. PBMCs are pre-incubated with varying
concentrations of Envudeucitinib before being stimulated with a cytokine known to signal
through the TYK2 pathway (e.g., IFN-a to induce pSTAT1). Following stimulation, cells are
rapidly fixed to preserve the phosphorylation state of the STAT proteins. The cells are then
permeabilized to allow for intracellular staining with fluorochrome-conjugated antibodies
specific to the phosphorylated form of the STAT protein of interest. The median fluorescence
intensity (MFI) of the pSTAT signal is then quantified by flow cytometry, allowing for the
determination of a dose-dependent inhibition curve and the calculation of IC50 values.

Data Presentation

The inhibitory activity of Envudeucitinib on the JAK/STAT pathway can be quantified by its
half-maximal inhibitory concentration (IC50). Preclinical studies have demonstrated the high
selectivity of Envudeucitinib for TYK2 over other JAK family members.[1][2]

Table 1: In Vitro Inhibitory Activity of Envudeucitinib on Cytokine-Induced STAT
Phosphorylation in Human Whole Blood[1]

. . . . Measured Envudeucitinib
Cytokine Stimulus Associated Kinase
Phospho-STAT IC50 (nM)
IFN-a TYK2/JAK1 pSTAT1 104
IL-12 TYK2/JAK2 pSTAT4 149
IL-2 JAK1/JAK3 pSTATS >30,000
TPO JAK?2 pSTATS >30,000

Table 2: Selectivity of Envudeucitinib for TYK2 Over Other JAK Family Kinases|[2]
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Caption: Envudeucitinib allosterically inhibits TYK2, blocking STAT phosphorylation.
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Flow Cytometry Workflow for pSTAT Inhibition
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Caption: Workflow for analyzing pSTAT inhibition by Envudeucitinib via flow cytometry.
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Experimental Protocols

Reagents and Materials
e Envudeucitinib (ESK-001)

¢ Dimethyl sulfoxide (DMSO)

e Human Peripheral Blood Mononuclear Cells (PBMCs)

o RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

e Recombinant Human IFN-a (or other relevant cytokines)

 Fixation Buffer (e.g., BD Cytofix™)

o Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer IlI)

e Fluorochrome-conjugated anti-pSTAT1 (pY701) antibody

e Fluorochrome-conjugated cell surface marker antibodies (e.g., CD3, CD4, CD8, CD19)
e Phosphate Buffered Saline (PBS)

e 96-well round-bottom plates

Flow cytometer

Protocol

e Preparation of Envudeucitinib Stock Solution:
o Prepare a 10 mM stock solution of Envudeucitinib in DMSO.

o Serially dilute the stock solution in cell culture medium to prepare working concentrations.
Ensure the final DMSO concentration is consistent across all conditions and does not
exceed 0.1%.

e Cell Preparation:
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o Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient
centrifugation.

o Wash the cells with PBS and resuspend in RPMI 1640 with 10% FBS.

o Perform a cell count and assess viability using trypan blue exclusion. Cell viability should
be >95%.

o Adjust the cell density to 2 x 1076 cells/mL in culture medium.

e Inhibitor Pre-incubation:
o Aliquot 100 pL of the cell suspension (2 x 1075 cells) into each well of a 96-well plate.

o Add 50 puL of the prepared Envudeucitinib working solutions to the respective wells. For
controls, add medium with the same final concentration of DMSO (vehicle control) and
medium alone (unstimulated control).

o Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
o Cytokine Stimulation:

o Prepare a working solution of IFN-a at a concentration that induces a submaximal
response (e.g., 100 ng/mL, to be optimized).

o Add 50 pL of the IFN-a working solution to all wells except the unstimulated control.

o Incubate the plate at 37°C for 15-30 minutes. The optimal stimulation time should be
determined empirically.

e Cell Fixation:

o Immediately after stimulation, add 100 uL of pre-warmed Fixation Buffer to each well to
stop the reaction.

o Incubate for 10-15 minutes at 37°C.

e Permeabilization and Staining:
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o Wash the cells by adding 1 mL of PBS, centrifuging at 500 x g for 5 minutes, and
discarding the supernatant.

o Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer. Incubate on ice for
30 minutes.

o Wash the cells twice with PBS containing 2% FBS.

o Resuspend the cells in 100 pL of staining buffer (PBS with 2% FBS) containing the anti-
pSTAT1 antibody and any desired surface marker antibodies.

o Incubate in the dark at room temperature for 30-60 minutes.

Data Acquisition:
o Wash the cells once with staining buffer.
o Resuspend the cells in 200-300 pL of PBS for flow cytometry analysis.

o Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for the
populations of interest.

Data Analysis:

o Gate on the cell population of interest (e.g., lymphocytes, or specific T cell subsets if
surface markers were used).

o Determine the Median Fluorescence Intensity (MFI) for the pSTAT1 signal in each sample.

o Calculate the percent inhibition of STAT phosphorylation for each concentration of
Envudeucitinib using the following formula: % Inhibition = [1 - (MFI treated - MFI
unstimulated) / (MFI vehicle - MFI unstimulated)] x 100

o Plot the percent inhibition against the log of the Envudeucitinib concentration to generate
a dose-response curve and determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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